Cas no 1805040-49-6 (Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate)

Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. The presence of both chloromethyl and difluoromethyl functional groups enhances its reactivity, enabling selective modifications for the construction of complex heterocyclic frameworks. The ester moiety further facilitates derivatization, making it a valuable precursor for active ingredient development. Its structural features are particularly advantageous in medicinal chemistry, where fluorinated compounds are sought for their improved metabolic stability and bioavailability. The compound's well-defined reactivity profile ensures consistent performance in multi-step synthetic routes, supporting efficient scale-up for industrial applications.
Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate structure
1805040-49-6 structure
Product name:Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate
CAS No:1805040-49-6
MF:C9H8ClF2NO2
Molecular Weight:235.615128517151
CID:4850038

Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate
    • インチ: 1S/C9H8ClF2NO2/c1-15-9(14)7-6(4-10)5(8(11)12)2-3-13-7/h2-3,8H,4H2,1H3
    • InChIKey: OSUDFGKANVAWNK-UHFFFAOYSA-N
    • SMILES: ClCC1C(C(=O)OC)=NC=CC=1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 228
  • XLogP3: 2
  • トポロジー分子極性表面積: 39.2

Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029073707-250mg
Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate
1805040-49-6 97%
250mg
$499.20 2022-04-01
Alichem
A029073707-500mg
Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate
1805040-49-6 97%
500mg
$823.15 2022-04-01
Alichem
A029073707-1g
Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate
1805040-49-6 97%
1g
$1,549.60 2022-04-01

Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate 関連文献

Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylateに関する追加情報

Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805040-49-6): An Overview

Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate (CAS No. 1805040-49-6) is a versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel drugs and agrochemicals. This article provides a comprehensive overview of Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate, including its chemical properties, synthesis methods, and potential applications.

Chemical Properties: Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate is a pyridine derivative with a chloromethyl and difluoromethyl substituent on the pyridine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound. The chloromethyl group can undergo various chemical reactions, such as nucleophilic substitution, making it a valuable intermediate in organic synthesis. The difluoromethyl group, on the other hand, enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design.

The molecular formula of Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate is C10H8ClF2N2O2, and its molecular weight is approximately 257.63 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties make it suitable for use in various chemical reactions and formulations.

Synthesis Methods: The synthesis of Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-chloromethyl-4-difluoromethylpyridine with methyl chloroformate in the presence of a base such as triethylamine or potassium carbonate. This reaction proceeds via nucleophilic substitution at the chloroformate group, leading to the formation of the desired ester product.

An alternative synthetic route involves the coupling of 3-chloromethyl-4-difluoromethylaniline with methyl 2-chloropyridine-3-carboxylate using a transition metal catalyst such as palladium(II) acetate. This method offers high yields and good regioselectivity, making it suitable for large-scale production.

Potential Applications: The unique structural features of Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate make it an attractive candidate for various applications in medicinal chemistry and pharmaceutical research. One of the most promising areas is its use as an intermediate in the synthesis of novel drugs with improved pharmacological properties.

In recent studies, compounds derived from Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate have shown potent activity against various diseases. For example, a study published in the Journal of Medicinal Chemistry reported that a series of derivatives exhibited significant antiviral activity against influenza viruses. The difluoromethyl group was found to enhance the antiviral potency by improving the lipophilicity and cellular uptake of the compounds.

Beyond medicinal chemistry, Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate has also found applications in agrochemicals. Research has shown that compounds containing this scaffold can act as effective herbicides or insecticides due to their ability to disrupt key biological processes in target organisms. A study published in Pesticide Biochemistry and Physiology demonstrated that derivatives of this compound exhibited strong herbicidal activity against broadleaf weeds while showing minimal toxicity to non-target plants.

Safety Considerations: While Methyl 3-(chloromethyl)-4-(difluoromethyl)pyridine-2-carboxylate holds great potential for various applications, it is important to handle this compound with care due to its reactivity and potential health hazards. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling this compound. Additionally, it should be stored in a well-ventilated area away from incompatible materials.

Conclusion: In summary, Methyl 3-(chloromethyl)-4-(difluoromethy lpyridine-2-carboxylate (CAS No. 1805040-49-6) is a versatile compound with unique chemical properties that make it valuable in various fields, including medicinal chemistry and agrochemicals. Its potential applications range from the development of novel drugs with improved pharmacological properties to effective herbicides and insecticides. Ongoing research continues to uncover new possibilities for this compound, further highlighting its significance in modern scientific research.

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